![molecular formula C9H9F3N2O2 B1468905 4-Amino-3-(2,2,2-trifluoroethoxy)-benzamide CAS No. 1340164-15-9](/img/structure/B1468905.png)
4-Amino-3-(2,2,2-trifluoroethoxy)-benzamide
Description
“4-Amino-3-(2,2,2-trifluoroethoxy)-benzamide” is a chemical compound that contains an amino group (-NH2), a trifluoroethoxy group (-OCF3), and a benzamide group (a benzene ring attached to a carboxamide group -CONH2). The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic structure with alternating double bonds. The trifluoroethoxy group would add polarity to the molecule, and the amino group could participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving “4-Amino-3-(2,2,2-trifluoroethoxy)-benzamide” are not available, compounds with similar structures can undergo a variety of reactions. For example, the amino group could be acylated or alkylated, and the benzamide group could participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The trifluoroethoxy group in “4-Amino-3-(2,2,2-trifluoroethoxy)-benzamide” is likely to make the compound somewhat polar, which could affect its solubility in different solvents. The presence of the amino group could allow the compound to act as a base .properties
IUPAC Name |
4-amino-3-(2,2,2-trifluoroethoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)4-16-7-3-5(8(14)15)1-2-6(7)13/h1-3H,4,13H2,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAMQMPDQKNHEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)OCC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(2,2,2-trifluoroethoxy)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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